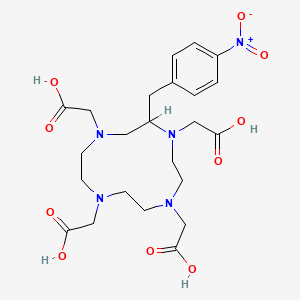

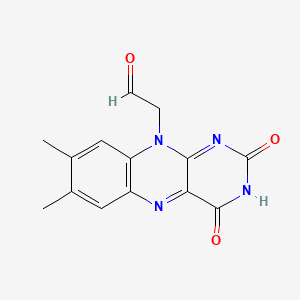

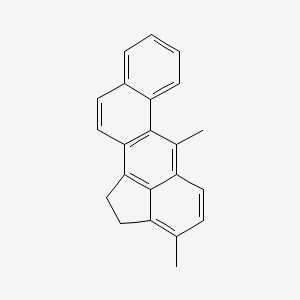

7,8-Dimethyl-10-formylmethylisoalloxazine

Overview

Description

7,8-Dimethyl-10-formylmethylisoalloxazine, also known as FMN, is a flavin nucleotide that plays an essential role in various biological processes. It is a cofactor for many enzymes, including oxidoreductases, dehydrogenases, and hydroxylases. FMN is synthesized by the body, but it can also be obtained from dietary sources such as milk, eggs, and leafy vegetables. In

Scientific Research Applications

Spectroscopic Characterization

7,8-Dimethyl-10-formylmethylisoalloxazine has been studied for its spectroscopic behavior in aqueous solutions across a range of pH levels. This research, focusing on absorption spectra, fluorescence quantum distributions, quantum yields, and lifetimes, contributes significantly to understanding the ionization and tautomerization behavior of this compound (Tyagi & Penzkofer, 2011).

Electron Transfer in Langmuir-Blodgett Films

Research on Langmuir-Blodgett (LB) films composed of 7,8-Dimethyl-10-dodecyl isoalloxazine, a derivative of flavin, has highlighted its high electron transfer efficiency. The morphology of these films, particularly the formation of rod-shaped domains, influences electron transfer efficiency significantly. This application is crucial in artificial electron transport systems (Lim, 2013).

Theoretical Modeling of Optical Spectra

Theoretical modeling using density functional theory has been applied to this compound derivatives. This research provides insights into the impact of substituents on molecular structure and photophysical properties, offering valuable information for developing applications in optical technologies (Cagardová et al., 2020).

HPLC-MS Analysis in Pharmaceutical Research

High-performance liquid chromatography-mass spectrometry (HPLC-MS) has been utilized to analyze 7,8-Dimethyl-10-(D-1-ribitol)-isoalloxazin. This method is crucial for separating and identifying components in pharmaceutical research and development (Yan, 2006).

Photophysics of Flavin and Isoalloxazine Derivatives

The photophysics of isoalloxazine derivatives, including this compound, have been studied for their relevance in biological systems. Such research is key to understanding the behavior of these compounds under various light conditions, impacting areas like photochemistry and photobiology (Sikorska et al., 2005).

Structural Characterization

Structural characterization through techniques like NMR and X-ray crystallography has been performed on alloxazine and substituted isoalloxazines, including this compound. This research aids in understanding the molecular structure and properties, vital for material science and pharmaceutical chemistry (Farrán et al., 2006).

Cation Complexation Studies

Studies on the complexation of cations, such as Cs+, by flavin compounds including this compound, have demonstrated the potential of these compounds in developing new materials with specific ion-binding properties. This area is significant for advancements in material chemistry and sensor technology (Oka, 2020).

Mechanism of Action

Target of Action

Formylmethylflavine (FMF) is a major intermediate in the photodegradation sequence of riboflavin . It primarily targets the photodegradation process of riboflavin, a vital nutrient for many organisms .

Mode of Action

FMF undergoes a bimolecular redox reaction upon photolysis . The second-order rate constants for this reaction range from 0.66 (in chloroform) to 2.44 M−1 s−1 (in water), indicating that the reaction rate is a linear function of the solvent dielectric constant .

Biochemical Pathways

FMF is involved in the photodegradation sequence of riboflavin . Upon photolysis, FMF produces lumichrome (LC) in organic solvents and LC and lumiflavin (LF) in aqueous solutions . This process is part of the broader biochemical pathways involving flavins, which are versatile biological chromophores involved in various biochemical pathways, including blue-light sensing proteins and the control of circadian rhythms .

Pharmacokinetics

It’s known that fmf undergoes photolysis in both aqueous and organic solvents . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be influenced by the type of solvent in which it is dissolved.

Result of Action

The primary result of FMF’s action is the production of LC and LF upon photolysis . These compounds are part of the photodegradation sequence of riboflavin . The rate of photolysis is governed by the solvation of an intermediate compound and is thus influenced by the dielectric constant of the medium .

Action Environment

The environment significantly influences the action of FMF. The rate of photolysis, and thus the production of LC and LF, is influenced by the dielectric constant of the medium . This means that the solvent in which FMF is dissolved can affect its rate of reaction and the resulting products .

Biochemical Analysis

Biochemical Properties

7,8-Dimethyl-10-formylmethylisoalloxazine is primarily involved in reduction reactions. It is reduced to 7,8-dimethyl-10-(2′-hydroxyethyl)isoalloxazine by an enzyme present in the soluble fraction of liver and kidney . This enzyme is distinct from the normal hepatic alcohol dehydrogenase as it uses NADPH rather than NADH as a cofactor . The compound’s interaction with this enzyme highlights its role in the metabolic pathways of riboflavin.

Cellular Effects

This compound has been shown to influence various cellular processes. It is involved in the reduction reactions within liver and kidney cells, affecting cellular metabolism . The compound’s reduction to 7,8-dimethyl-10-(2′-hydroxyethyl)isoalloxazine indicates its role in maintaining cellular redox balance. Additionally, its interaction with NADPH-dependent enzymes suggests its involvement in cellular signaling pathways and gene expression regulation.

Molecular Mechanism

The molecular mechanism of this compound involves its reduction by a specific enzyme in the liver and kidney . This enzyme catalyzes the conversion of the compound to 7,8-dimethyl-10-(2′-hydroxyethyl)isoalloxazine using NADPH as a cofactor . This reaction is crucial for the compound’s role in maintaining cellular redox balance and influencing metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under specific conditions, but its reduction to 7,8-dimethyl-10-(2′-hydroxyethyl)isoalloxazine can be influenced by the presence of the enzyme and NADPH . Long-term studies have shown that the compound’s effects on cellular function can vary, with potential implications for cellular metabolism and redox balance.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound supports normal metabolic functions and redox balance. At higher doses, it may exhibit toxic or adverse effects, potentially disrupting cellular metabolism and causing oxidative stress . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in the metabolic pathways of riboflavin. It is reduced to 7,8-dimethyl-10-(2′-hydroxyethyl)isoalloxazine by an NADPH-dependent enzyme in the liver and kidney . This reaction is crucial for maintaining cellular redox balance and supporting metabolic functions. The compound’s involvement in these pathways underscores its significance in biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions ensure the compound’s proper localization and accumulation in target tissues, such as the liver and kidney . The compound’s distribution is essential for its role in metabolic pathways and cellular redox balance.

Subcellular Localization

This compound is localized within the soluble fraction of liver and kidney cells . This subcellular localization is crucial for its interaction with the NADPH-dependent enzyme that catalyzes its reduction. The compound’s presence in these specific compartments ensures its effective participation in metabolic pathways and maintenance of cellular redox balance.

Properties

IUPAC Name |

2-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3/c1-7-5-9-10(6-8(7)2)18(3-4-19)12-11(15-9)13(20)17-14(21)16-12/h4-6H,3H2,1-2H3,(H,17,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUZWNAFEXXLJDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195287 | |

| Record name | 7,8-Dimethyl-10-formylmethylisoalloxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4250-90-2 | |

| Record name | 7,8-Dimethyl-10-formylmethylisoalloxazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004250902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formylmethylflavine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23445 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7,8-Dimethyl-10-formylmethylisoalloxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

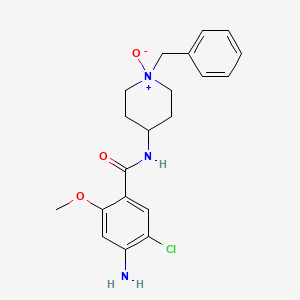

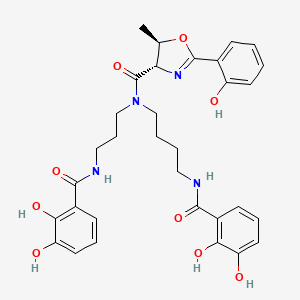

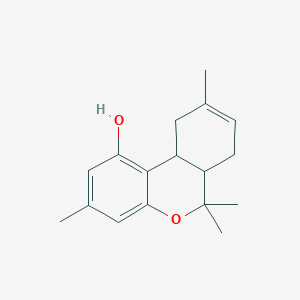

![[(2R,7R,9R,10R)-1,2,5-Trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate](/img/structure/B1208050.png)

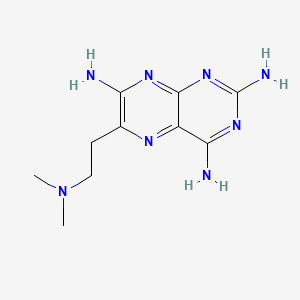

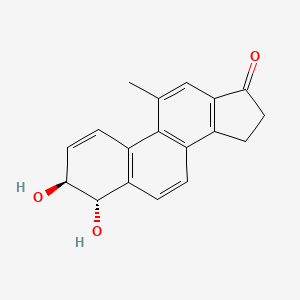

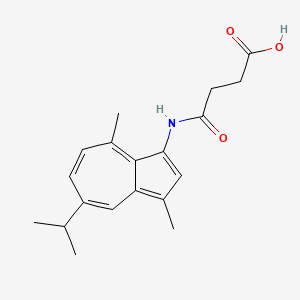

![3-Ethenyl-11-(1-methylpyrrolidin-2-yl)-2-[(2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-10-ol](/img/structure/B1208051.png)

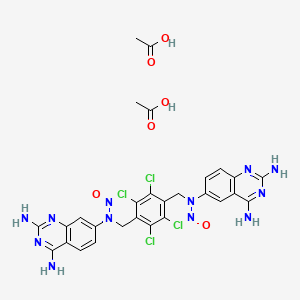

![2-bromo-N-[4-[[(7R,8R,9S,10R,13S)-10,13-dimethyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-yl]sulfanyl]phenyl]acetamide](/img/structure/B1208056.png)

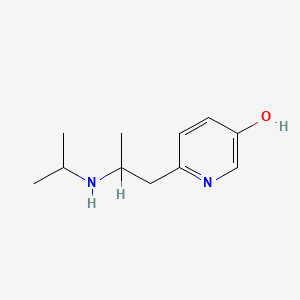

![3,12b-dimethyl-2,3,4,6,7,12-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B1208067.png)